![molecular formula C15H19N3O6 B15074623 Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester CAS No. 13443-59-9](/img/structure/B15074623.png)
Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is a complex organic compound with a molecular formula of C22H25N3O6 and a molecular weight of 427.45 This compound is characterized by its unique structure, which includes multiple oxo groups, a phenyl ring, and a triazadodecan backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazadodecan Backbone: This step involves the reaction of appropriate amines with oxalyl chloride to form the triazadodecan backbone.
Introduction of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction.
Addition of Oxo Groups: The oxo groups are added via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced industrially, the process involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Formation of additional oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple oxo groups and phenyl ring allow it to form stable complexes with these targets, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate .
- Methyl (5S,8S,11S)-11-(2-fluoroacetyl)-5-isopropyl-8-methyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazatridecan-13-oate .
Uniqueness
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is unique due to its specific arrangement of oxo groups and the triazadodecan backbone, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
13443-59-9 |
|---|---|
分子式 |
C15H19N3O6 |
分子量 |
337.33 g/mol |
IUPAC名 |
methyl 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C15H19N3O6/c1-23-14(21)9-17-12(19)7-16-13(20)8-18-15(22)24-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,20)(H,17,19)(H,18,22) |
InChIキー |
OAEXZMNRRDPDNH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


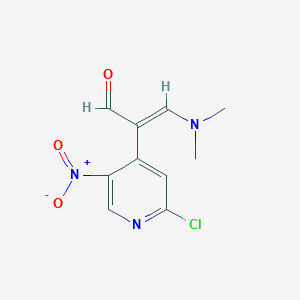

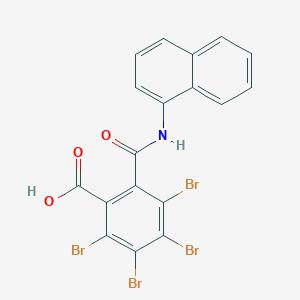
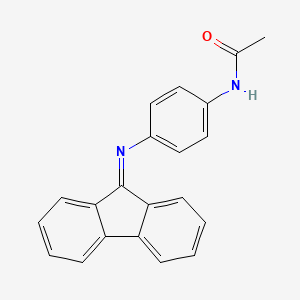
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
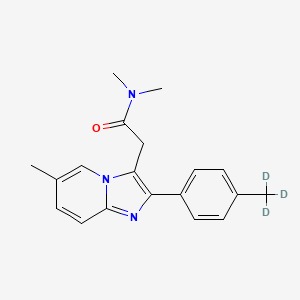
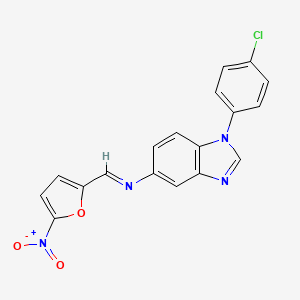
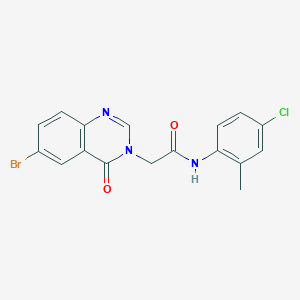
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
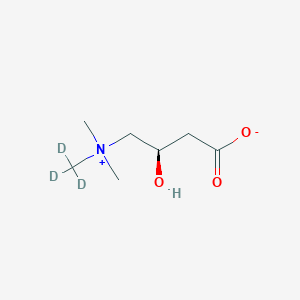
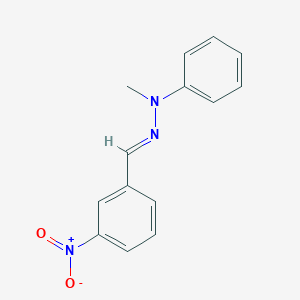
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)


